molecular formula C20H40N14O19P4 B018930 P1,P4-Di(adenosine-5') tetraphosphate ammonium salt CAS No. 102783-36-8

P1,P4-Di(adenosine-5') tetraphosphate ammonium salt

Cat. No.: B018930
CAS No.: 102783-36-8
M. Wt: 904.5 g/mol
InChI Key: COBCSHRAXKIEQE-LKZCCGPLSA-N
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Description

Chemical Structure and Synthesis The compound 5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt (CAS: 102783-36-8, molecular formula: C₂₀H₄₀N₁₄O₁₉P₄) is a dinucleoside polyphosphate derivative featuring two adenosine moieties linked via a tetraphosphate bridge, with a tetraammonium counterion . Its InChIKey (JTLRVYSRZSPJKJ-UHFFFAOYSA-N) confirms structural uniqueness, distinguishing it from simpler adenosine phosphates like ATP or ADP.

Synthesis Pathways This compound is synthesized enzymatically by yeast acetyl-CoA synthetase (EC 6.2.1.1), which catalyzes the transfer of a phosphate group from tripolyphosphate (P3) or tetrapolyphosphate (P4) to ATP, forming adenosine 5'-tetraphosphate (p4A) or pentaphosphate (p5A) . Key experimental conditions include:

  • pH Optimum: 6.0–6.5 (MES-KOH buffer) .
  • Cation Dependence: Mg²⁺ or Mn²⁺ (5 mM) enhances synthesis rates .
  • Substrate Specificity: ATP, ATPγS, and acetyl-AMP are effective substrates, with relative synthesis rates of 100, 62, and 80, respectively .

Physiological Role While its exact biological role remains unclear, adenosine tetraphosphates (p4N) are potent inhibitors of enzymes like asymmetrical dinucleoside tetraphosphatase (Ki in nanomolar range) and guanylate cyclase (Ki in micromolar range) . The tetraammonium salt form likely improves solubility for experimental applications, such as studying nucleotide-mediated signaling or enzyme kinetics .

Properties

CAS No.

102783-36-8

Molecular Formula

C20H40N14O19P4

Molecular Weight

904.5 g/mol

IUPAC Name

tetraazanium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H28N10O19P4.4H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26);4*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;/m1..../s1

InChI Key

COBCSHRAXKIEQE-LKZCCGPLSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N

Origin of Product

United States

Preparation Methods

Leucyl-tRNA Synthetase-Catalyzed Condensation

Leucyl-tRNA synthetase from Bacillus stearothermophilus efficiently synthesizes P¹,P⁴-di(adenosine 5'-)tetraphosphate (Ap₄A) from ATP under mild aqueous conditions. The reaction mechanism involves:

  • Activation of ATP : The enzyme binds ATP and leucine, forming an enzyme-bound adenylate intermediate.

  • Nucleophilic Attack : A second ATP molecule attacks the α-phosphate of the adenylate, displacing leucine and forming the P¹,P⁴-phosphoanhydride bond.

  • Byproduct Suppression : Coupling with an ATP regeneration system (acetate kinase and adenylate kinase) minimizes byproducts like ADP and AMP, achieving a 96% yield of Ap₄A.

Optimization Parameters :

  • Substrate Concentration : 5 mM ATP and 10 mM Mg²⁺ maximize reaction velocity.

  • Temperature : Thermostability of the enzyme allows reactions at 50–60°C, enhancing reaction rates.

Yeast Acetyl-CoA Synthetase-Mediated Synthesis

Saccharomyces cerevisiae acetyl-CoA synthetase catalyzes the synthesis of adenosine 5'-tetraphosphate (p₄A) from ATP and tripolyphosphate (P₃). Key features include:

  • Divalent Cation Dependence : Mg²⁺ is essential, though Zn²⁺, Co²⁺, or Mn²⁺ partially substitute.

  • pH Sensitivity : Optimal activity occurs at pH 6.3–7.5, with a 7.4 nmol mg⁻¹ min⁻¹ rate of acetyl-CoA formation under standard conditions.

Limitations :

  • Competitive inhibition by pyrophosphate (PPi) necessitates inorganic pyrophosphatase addition to drive the reaction forward.

Firefly Luciferase-Catalyzed Dinucleotide Formation

Firefly luciferase synthesizes Ap₄A via a two-step mechanism involving luciferin-activated AMP intermediates:

  • Enzyme-Luciferin-AMP Complex Formation :

    ATP + E + LH2E-LH2-AMP + PPi\text{ATP + E + LH}_2 \rightarrow \text{E-LH}_2\text{-AMP + PPi}
  • AMP Transfer to ATP :

    E-LH2-AMP + ATPE + Ap₄A + LH2\text{E-LH}_2\text{-AMP + ATP} \rightarrow \text{E + Ap₄A + LH}_2

Substrate Flexibility : GTP and dATP also serve as substrates but with 30–50% lower efficiency compared to ATP.

Chemical Phosphorylation Approaches

Chemical synthesis routes address limitations in enzymatic specificity and enable large-scale production.

Two-Step Phosphorylation via Activated Intermediates

A patented method (WO2010150791A1) outlines a two-step phosphorylation process:

  • Step A : Adenosine is protected at the 2',3'-hydroxyl groups using p-chlorobenzoyl chloride, forming a stable intermediate (yield: 69%).

  • Step B : Phosphorylation with triphosphate derivatives in dimethylformamide (DMF) using carbodiimide condensing agents (e.g., dicyclohexylcarbodiimide).

Reaction Conditions :

  • Solvent : Anhydrous DMF or dimethylacetamide.

  • Temperature : 40°C for 24 hours.

  • Workup : Tributylamine salt precipitation and ion-exchange chromatography yield the tetraammonium salt form.

Advantages :

  • Avoids silica gel chromatography through selective crystallization.

  • Total isolation yield reaches 0.3–0.8%, a 10-fold improvement over earlier methods.

Pyrophosphate Coupling Using Morpholidate Reagents

Reiss and Moffatt’s classical method involves adenosine 5'-phosphomorpholidate and pyrophosphate in anhydrous pyridine. While this approach yields 4–24% Ap₄A, it requires:

  • Strict Anhydrous Conditions : To prevent hydrolysis of the morpholidate intermediate.

  • Extended Reaction Times : 48–72 hours for complete coupling.

Modern Modifications :

  • Use of imidazole derivatives (e.g., carbonyldiimidazole) accelerates coupling rates.

Comparative Analysis of Synthesis Methods

Parameter Enzymatic (Leucyl-tRNA Synthetase) Chemical (Two-Step Phosphorylation)
Yield96%0.3–0.8%
Reaction Time2–4 hours24–48 hours
ScalabilityHigh (mg to gram scale)Moderate (requires specialized equipment)
ByproductsMinimal (PPi, ADP)Protected intermediates, unreacted ATP
CostLow (regenerable ATP system)High (anhydrous solvents, condensing agents)

Purification and Characterization

Post-synthesis purification ensures the removal of unreacted nucleotides and salts:

  • Ion-Exchange Chromatography : DEAE-Sephadex A-25 with a linear NH₄HCO₃ gradient (0.1–0.5 M) resolves Ap₄A from ATP and ADP.

  • HPLC Validation : C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with 50 mM KH₂PO₄ (pH 6.0) confirm ≥98% purity.

Critical Quality Attributes :

  • Phosphate Content : Tetraphosphate:adenosine ratio of 4:2 via malachite green assay.

  • Ammonium Counterion : Confirmed by elemental analysis (N% = 14.3 ± 0.2) .

Chemical Reactions Analysis

HU-331 undergoes various chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis from cannabidiol.

    Reduction: HU-331 can be reduced to its corresponding hydroquinone.

    Substitution: It can undergo substitution reactions at the quinone moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Degradation Mechanisms

  • p4A/p4G : Hydrolyzed by cytosolic exopolyphosphatases (Km = 100 µM for p4A; 80 µM for p4G) to ATP + Pi .
  • Ap4A : Cleaved by asymmetrical dinucleoside tetraphosphatase to AMP + ATP .

Inhibitory Effects and Kinetic Parameters

Compound Target Enzyme Inhibition Type Ki Value Reference
p4A Asymmetrical dinucleoside tetraphosphatase Competitive 1–10 nM
Ap4A Guanylate cyclase Non-competitive 50–100 µM
ATP Phosphodiesterase I Competitive 200 µM

Key Findings :

  • p4A is a far more potent inhibitor of dinucleoside tetraphosphatase than Ap4A or ATP .
  • The tetraammonium salt form enhances stability in aqueous solutions, making it preferable for in vitro studies .

Biological Activity

5'-(Pentahydrogen tetraphosphate)adenosine 5'-5'-ester with adenosine tetraammonium salt, also known by its CAS number 102783-36-8, is a complex nucleotide compound that has garnered interest due to its potential biological activities. This article delves into its molecular characteristics, biological roles, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20_{20}H40_{40}N14_{14}O19_{19}P4_{4}
  • Molecular Weight : 904.51 g/mol
  • InChIKey : JTLRVYSRZSPJKJ-UHFFFAOYSA-N

The compound consists of an adenosine backbone linked to a pentahydrogen tetraphosphate moiety, which contributes to its unique biochemical properties.

Physiological Roles

  • Intraocular Pressure Regulation :
    • In studies involving rabbits, it was observed that this compound plays a role in reducing intraocular pressure, suggesting a potential therapeutic application in ocular diseases .
  • Vascular Regulation :
    • Research on rat models indicates that this compound may have regulatory effects on vascular systems, particularly in the aorta. This suggests potential implications for cardiovascular health and diseases .
  • Cell Signaling :
    • As a nucleotide derivative, it is hypothesized that it may participate in various signaling pathways within cells, influencing metabolic processes and cellular responses to stimuli.

Table 1: Summary of Biological Activities

Study ReferenceOrganismBiological ActivityFindings
RabbitsIntraocular PressureReduced pressure observed in aqueous humor
RatsVascular RegulationSuggested regulatory role in rat aorta

Research Findings

  • A study highlighted the compound's ability to modulate biochemical pathways related to energy metabolism and signaling cascades in mammalian systems. The findings point towards its potential use in therapeutic contexts, particularly where ATP-related pathways are involved.
  • Another investigation focused on the pharmacokinetics of the compound, revealing that it has favorable absorption characteristics when administered orally, making it a candidate for further drug development.

Mechanistic Insights

The biological activity of 5'-(pentahydrogen tetraphosphate)adenosine is largely attributed to its structural similarity to ATP and other nucleotides. This similarity allows it to interact with various enzymes and receptors involved in cellular signaling and energy transfer processes.

Q & A

Q. What contradictions exist in experimental data on pH-dependent synthesis rates?

  • Answer : While optimal pH is reported as 6.0–6.5 , rates at pH 6.3 (1.84 nmol mg⁻¹ min⁻¹) and pH 7.5 (7.4 nmol mg⁻¹ min⁻¹) suggest buffer-specific effects. MES-KOH (pH 6.3) vs. HEPES (pH 7.5) may differentially stabilize enzyme-substrate complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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P1,P4-Di(adenosine-5') tetraphosphate ammonium salt
Reactant of Route 2
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P1,P4-Di(adenosine-5') tetraphosphate ammonium salt

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